Spirodiclofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 50 (pH 4); 190 (pH 7); both in ug/L at 20 °C

Synonyms

Canonical SMILES

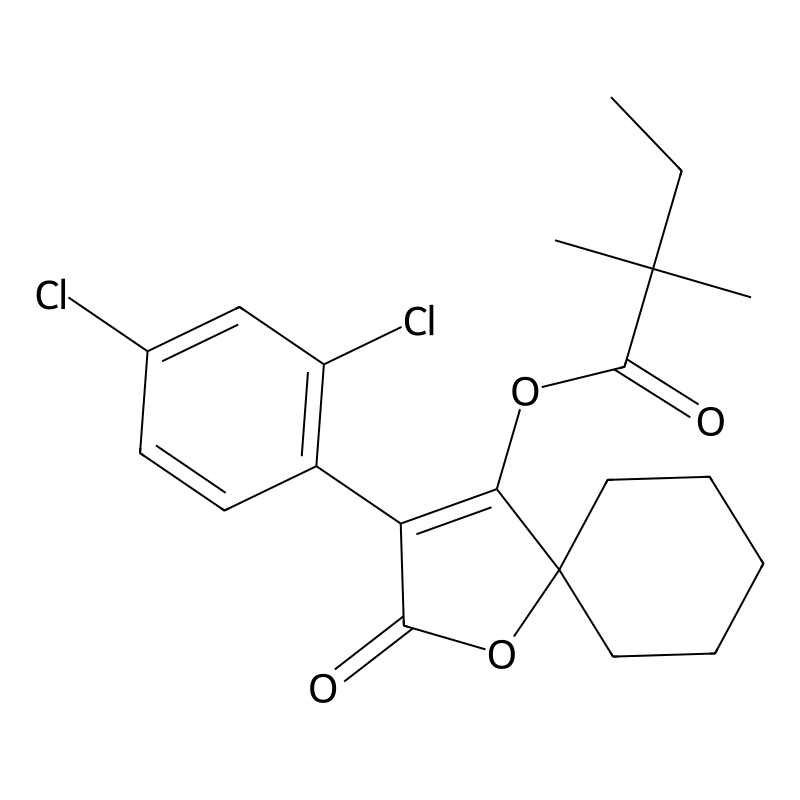

Spirodiclofen is a synthetic compound classified as an acaricide, primarily used in agriculture to control various mite species. Its chemical structure is identified as 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate, with the molecular formula C21H24Cl2O4 and a CAS number of 148477-71-8. This compound exhibits a unique mechanism of action by interfering with lipid biosynthesis in target pests, making it effective against both eggs and juvenile stages of mites .

Spirodiclofen acts by inhibiting lipid biosynthesis in target pests, specifically mites and scale insects [, ]. It disrupts the formation of essential fatty acids, leading to impaired development, reproduction, and ultimately, death of the pest. This mode of action is selective, meaning it has minimal impact on beneficial insects [].

Spirodiclofen is classified as a moderately toxic compound (USEPA Toxicity Category III) []. It can cause skin irritation and potential allergic reactions []. Long-term exposure concerns include potential endocrine disruption and carcinogenicity.

Here are some safety precautions to consider when handling spirodiclofen:

Probing Insecticide Resistance Mechanisms

One crucial area of scientific research involving Spirodiclofen is investigating the mechanisms behind insecticide resistance in various pest species. By exposing insect populations to controlled doses of Spirodiclofen and monitoring their survival rates, scientists can identify genetic mutations or physiological adaptations that allow these insects to tolerate the insecticide []. This knowledge is vital for developing new control strategies and preventing the emergence of resistance to other insecticides.

Exploring Mode of Action

Another area of scientific exploration using Spirodiclofen involves understanding its precise mode of action on target pests. Researchers can employ sophisticated techniques like radiotracer studies and gene expression analysis to pinpoint how Spirodiclofen disrupts vital biological processes within insects and mites []. This knowledge helps scientists develop more specific and targeted insecticides with minimal impact on beneficial insects and the environment.

The primary chemical reaction involving spirodiclofen is its degradation process, which begins with the cleavage of the ester bond to form a spirodiclofen-enol compound. This is followed by hydroxylation reactions that modify the compound further . The synthesis of spirodiclofen itself involves an intramolecular Dieckmann condensation reaction between 2,4-dichlorophenylacetyl chloride and the acyl ester of 1-hydroxycyclohexanecarboxylic acid, facilitated by triethylamine as a catalyst in an aprotic solvent .

Spirodiclofen exhibits significant biological activity as an acaricide, particularly against phytophagous mites such as Tetranychus urticae and Panonychus citri. Its mode of action involves inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis, leading to growth disruption and mortality in target mite populations . Studies have demonstrated its effectiveness in controlling resistant mite strains, although resistance mechanisms have been identified in certain populations .

The synthesis of spirodiclofen can be summarized in the following steps:

- Reacting 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol with 2,2-dimethylbutyl chloride in the presence of triethylamine.

- Adjusting the pH of the reaction mixture to between 10 and 11 to facilitate phase separation.

- Washing the organic phase with water and drying it with anhydrous sodium sulfate.

- Performing atmospheric distillation to remove solvents and obtain a solid product.

- Recrystallizing the solid to purify spirodiclofen .

Spirodiclofen is primarily used in agriculture as a miticide for crops such as apples, citrus fruits, and ornamental plants. Its ability to target both eggs and juvenile stages makes it particularly valuable for integrated pest management strategies. Additionally, spirodiclofen has been investigated for its potential endocrine-disrupting effects, raising concerns regarding its environmental impact and safety .

Research has indicated that spirodiclofen may interact with various biochemical pathways within target organisms. For instance, studies have shown that it affects steroid hormone synthesis by altering NADPH formation pathways and directly influencing enzymes involved in steroidogenesis . Furthermore, resistance studies have highlighted the role of cytochrome P450 enzymes in metabolizing spirodiclofen, which can lead to reduced efficacy against certain mite populations .

Spirodiclofen shares structural similarities with several other acaricides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Spiromesifen | Cyclic keto-enol | Inhibits lipid biosynthesis | Effective against different mite species |

| Clofentezine | Acaricide with distinct structure | Targets chitin synthesis | Primarily ovicidal |

| Hexythiazox | Thiazole derivative | Inhibits chitin synthesis | Specific to juvenile stages |

| Etoxazole | Acaricide with similar properties | Inhibits chitin synthesis | Strongly targets egg stages |

Uniqueness of Spirodiclofen: Unlike others, spirodiclofen's dual action against both eggs and juveniles makes it particularly effective in managing resistant mite populations. Its specific inhibition of acetyl-CoA carboxylase sets it apart from compounds that primarily target chitin synthesis.

X-ray Crystallographic Studies of Conformational Properties

The spirocyclic framework of spirodiclofen represents a unique architectural motif within the tetronic acid class of compounds. The molecule exhibits a spiro[4.5]dec-3-en-2-one core structure, where a five-membered tetronic acid ring is fused to a six-membered cyclohexane ring through a common spiro carbon atom [1] [2]. This structural arrangement creates a rigid bicyclic system that significantly influences the molecule's conformational behavior and physicochemical properties.

X-ray crystallographic analysis of spirodiclofen derivatives has revealed critical insights into the three-dimensional structure and conformational preferences of this compound. The crystal structure determination shows that the cyclohexane ring adopts a chair conformation, with four carbon atoms remaining essentially planar with a mean deviation of 0.018 Å, while the two carbon atoms at the flap positions deviate by 0.613 Å and -0.668 Å from the plane [3]. This conformational rigidity is characteristic of the spiro junction, which prevents ring flipping and maintains the structural integrity of the molecule.

The molecular packing arrangement in the crystal lattice demonstrates the presence of weak intermolecular interactions, including carbon-hydrogen to chlorine contacts that contribute to the overall stability of the crystalline form [3]. The crystal data reveals a monoclinic space group P21/n with unit cell parameters of a = 14.7979 Å, b = 10.3483 Å, c = 15.0702 Å, and β = 115.1875° [3] [4]. The molecular formula C₂₁H₂₄Cl₂O₄ corresponds to a molecular weight of 411.32 g/mol, and the compound exhibits achiral properties with no defined stereocenters [5].

Stereoelectronic Effects in the Dichlorophenyl Substituent

The dichlorophenyl substituent in spirodiclofen plays a crucial role in determining the molecule's electronic properties and conformational stability through various stereoelectronic effects. The 2,4-dichlorophenyl group is positioned at the 3-position of the tetronic acid ring, creating a conjugated system that influences the overall electronic distribution within the molecule [1] [2].

Stereoelectronic effects in spirodiclofen arise from the spatial relationships between the dichlorophenyl aromatic system and the tetronic acid core. These effects involve stabilizing or destabilizing interactions that depend on the relative orientations of electrons in bonding and non-bonding orbitals [6] [7]. The presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring introduces significant electron-withdrawing effects through both inductive and resonance mechanisms.

The dihedral angles between the tetronic acid ring and the dichlorophenyl ring are critical parameters that determine the extent of conjugation and electronic communication between these structural units. Crystallographic studies indicate that the aromatic ring is not coplanar with the tetronic acid system, with dihedral angles ranging from 49.92° to 67.84° depending on the specific derivative examined [3]. This non-planar arrangement affects the overlap of π orbitals and consequently influences the molecule's electronic properties.

The chlorine substituents contribute to the overall lipophilicity of the molecule and affect its environmental behavior. The electron-withdrawing nature of the dichlorophenyl group also influences the reactivity of the tetronic acid carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack during hydrolysis reactions [8] [9].

Physicochemical Profiling

Partition Coefficient (logP) and Environmental Behavior

The partition coefficient of spirodiclofen represents a critical parameter for understanding its environmental fate and biological activity. The logarithm of the octanol-water partition coefficient (logP) has been experimentally determined to be 5.83 at pH 4 and 20°C [10]. This high logP value indicates that spirodiclofen is highly lipophilic and exhibits strong affinity for organic phases over aqueous phases.

The environmental implications of this high partition coefficient are significant for predicting the compound's behavior in various environmental compartments. According to established criteria, substances with logP values greater than 5 are considered to have high bioaccumulation potential and may undergo biomagnification through food chains [11]. The measured logP value of 5.83 places spirodiclofen in the category of compounds that readily partition into lipid-rich tissues and organic matter in soil and sediment systems.

The soil sorption coefficient (Koc) of spirodiclofen has been determined to be 31,037, indicating very high sorption to soil organic matter [10] [9]. This extremely high Koc value suggests that spirodiclofen will be strongly bound to soil particles and exhibit low mobility in terrestrial environments. The compound's environmental fate is further characterized by its low water solubility of 50 mg/L and very low vapor pressure ranging from 3 × 10⁻⁷ to 7 × 10⁻⁷ Pa at 20-25°C [10].

Henry's law constant for spirodiclofen is 5.7 × 10⁻⁶ atm·m³/mol, indicating that volatilization from water and soil surfaces is not a significant pathway for environmental distribution [10]. The combination of high lipophilicity, strong soil sorption, and low volatility suggests that spirodiclofen will primarily remain in soil and sediment compartments with minimal transport to groundwater or atmosphere.

Thermal Stability and Degradation Pathways

The thermal stability of spirodiclofen has been extensively characterized through differential scanning calorimetry and hydrolysis studies under various conditions. The compound demonstrates moderate thermal stability with decomposition initiating at approximately 280°C [12]. Below this temperature, spirodiclofen remains structurally intact, making it suitable for formulation and application under normal environmental conditions.

Hydrolytic degradation represents the primary pathway for spirodiclofen breakdown in aqueous environments. The hydrolysis rate is strongly pH-dependent, with half-lives of 119.6 days at pH 4, 52.1 days at pH 7, and 2.5 days at pH 9, all measured at 20°C [13] [8]. This pH dependence indicates that spirodiclofen is relatively stable under acidic conditions but undergoes rapid degradation under alkaline conditions.

The primary degradation mechanism involves ester cleavage, leading to the formation of spirodiclofen-enol (also designated as BAJ 2510) as the major degradation product [8] [9]. This hydrolysis reaction proceeds through nucleophilic attack at the ester carbonyl carbon, resulting in the release of the 2,2-dimethylbutyric acid moiety and formation of the corresponding enol form of the tetronic acid core.

Photolytic degradation under artificial sunlight conditions yields a half-life of 28.8 days at pH 4 and 25°C [13]. The photodegradation process involves multiple pathways, with carbon dioxide formation accounting for 21.8% of the total applied radioactivity after 19 days of irradiation [13]. Additional degradation products include various hydroxylated derivatives formed through oxidative processes, though these typically represent less than 5% of the total applied radioactivity.

Spectroscopic Identification Protocols

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of spirodiclofen reveals characteristic fragmentation patterns that facilitate structural identification and quantitative analysis. The molecular ion peak appears at m/z 411, corresponding to the molecular weight of the intact molecule [14]. The compound exhibits typical fragmentation behavior associated with ester-containing molecules, with primary cleavage occurring at the ester bond linking the tetronic acid core to the 2,2-dimethylbutyrate moiety.

The most prominent fragmentation pathway involves the loss of the 2,2-dimethylbutyric acid group (molecular weight 116), resulting in a major fragment ion at m/z 295 corresponding to the spirodiclofen-enol structure [14]. This fragmentation pattern is consistent with the hydrolytic degradation pathway observed in environmental studies, where ester cleavage represents the primary degradation mechanism.

Additional significant fragments include ions at m/z 277 (loss of water from the enol fragment), m/z 242 (loss of chlorine from the dichlorophenyl group), and various smaller fragments corresponding to parts of the cyclohexane ring and dichlorophenyl substituent [14]. The presence of chlorine isotope patterns in the mass spectrum provides additional confirmation of the dichlorophenyl structure, with characteristic isotope ratios reflecting the presence of two chlorine atoms.

Tandem mass spectrometry techniques have been employed for the simultaneous determination of spirodiclofen and related compounds in complex matrices. The fragmentation behavior under collision-induced dissociation conditions allows for the development of multiple reaction monitoring methods with high specificity and sensitivity [14]. The compound typically forms protonated molecular ions under electrospray ionization conditions, with sodium adduct formation also observed in some analytical conditions.

Infrared Spectral Signatures of Functional Groups

Infrared spectroscopy provides a powerful tool for the identification and characterization of spirodiclofen through its distinctive functional group absorptions. The compound exhibits characteristic absorption bands that correspond to the various structural elements present in the molecule, including carbonyl groups, aromatic systems, and aliphatic chains.

The most prominent features in the infrared spectrum of spirodiclofen are the carbonyl stretching vibrations. The ester carbonyl group exhibits a strong absorption band in the region 1765-1735 cm⁻¹, which is characteristic of saturated aliphatic esters [15] [16]. The ketone carbonyl of the tetronic acid ring appears at a slightly lower frequency, typically in the range 1715-1700 cm⁻¹, due to the different electronic environment and potential conjugation effects [15] [16].

The aromatic carbon-hydrogen stretching vibrations appear as medium to weak absorptions in the region 3100-3000 cm⁻¹, while the aliphatic carbon-hydrogen stretches occur at 2990-2850 cm⁻¹ with medium to strong intensity [15]. The aromatic carbon-carbon stretching vibrations are observed in the fingerprint region at 1625-1440 cm⁻¹, though these may be partially obscured by other absorptions in this complex spectral region [15].

The carbon-chlorine stretching vibrations provide additional diagnostic information, appearing as strong absorptions in the region 800-600 cm⁻¹ [15]. The presence of two chlorine atoms on the aromatic ring may result in multiple absorptions in this region, corresponding to different vibrational modes of the dichlorophenyl system.

The carbon-oxygen stretching vibrations of the ester linkage appear as strong absorptions in the region 1300-1000 cm⁻¹ [15]. The exact position and intensity of these bands depend on the specific molecular environment and may be influenced by conformational effects and intermolecular interactions in the solid state.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₄Cl₂O₄ | [1] [2] |

| Molecular Weight (g/mol) | 411.32 | [1] [2] |

| IUPAC Name | 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate | [1] |

| CAS Number | 148477-71-8 | [1] [2] |

| InChI Key | DTDSAWVUFPGDMX-UHFFFAOYSA-N | [5] |

| SMILES | CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=CC=C(Cl)C=C3Cl | [5] |

| Melting Point (°C) | 94.8 | [2] [17] |

| Appearance | White solid | [2] |

| Stereochemistry | Achiral | [5] |

| Defined Stereocenters | 0/0 | [5] |

| Optical Activity | None | [5] |

| Parameter | Value | Reference |

|---|---|---|

| Log P (octanol/water) | 5.83 | [10] |

| pH for measurement | 4 | [10] |

| Temperature (°C) | 20 | [10] |

| Water solubility (mg/L) | 50 | [10] |

| Vapor pressure (Pa) | 3 × 10⁻⁷ to 7 × 10⁻⁷ | [10] |

| Henry's law constant (atm·m³/mol) | 5.7 × 10⁻⁶ | [10] |

| Soil sorption coefficient (Koc) | 31,037 | [10] [9] |

| Bioaccumulation potential | High (logP > 5) | [11] |

| Parameter | Value | Reference |

|---|---|---|

| Hydrolysis half-life at pH 4 (days) | 119.6 | [13] [8] |

| Hydrolysis half-life at pH 7 (days) | 52.1 | [13] [8] |

| Hydrolysis half-life at pH 9 (days) | 2.5 | [13] [8] |

| Temperature for half-life (°C) | 20 | [13] [8] |

| Photolysis half-life (days) | 28.8 | [13] |

| Thermal decomposition onset (°C) | 280 | [12] |

| Primary degradation pathway | Ester cleavage | [8] [9] |

| Major degradation product | Spirodiclofen-enol (BAJ 2510) | [8] [9] |

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Carbonyl (C=O) ester | 1765-1735 | Strong | [15] [16] |

| Carbonyl (C=O) ketone | 1715-1700 | Strong | [15] [16] |

| Aromatic C-H stretch | 3100-3000 | Medium to weak | [15] |

| Aliphatic C-H stretch | 2990-2850 | Medium to strong | [15] |

| Aromatic C=C stretch | 1625-1440 | Medium to weak | [15] |

| C-Cl stretch | 800-600 | Strong | [15] |

| C-O stretch (ester) | 1300-1000 | Strong | [15] |

The synthetic approach to spirodiclofen employs a highly efficient convergent strategy that enables the independent preparation of key intermediates followed by their strategic combination [1]. This methodology represents a significant advancement in the field of spirocyclic tetronic acid synthesis, offering both economic and practical advantages for large-scale production.

Cyclohexanone Derivative Intermediate Preparation

The preparation of ethyl 1-hydroxycyclohexanecarboxylate (9) serves as the foundational step in the convergent synthesis of spirodiclofen [1]. This critical intermediate is synthesized from cyclohexanone through a carefully orchestrated sequence involving cyanhydrin formation, hydrolysis, and esterification [2] [3].

The initial step involves the addition of hydrogen cyanide to cyclohexanone under basic conditions at temperatures maintained between 0-5°C [4] [5]. This cyanhydrin formation proceeds through nucleophilic addition, where the cyanide ion attacks the electrophilic carbonyl carbon, resulting in 1-cyanocyclohexanol [3]. The reaction requires careful temperature control to ensure optimal yields of 95-98% while minimizing side reactions [5].

Following cyanhydrin formation, the nitrile functionality undergoes acid-catalyzed hydrolysis using sulfuric acid and water [1] [2]. This hydrolysis converts the cyano group to the corresponding carboxylic acid, forming 1-hydroxycyclohexanecarboxylic acid [2]. The hydrolysis conditions must be carefully controlled to prevent dehydration or rearrangement reactions that could compromise the integrity of the spirocyclic framework.

The final esterification step employs Fischer esterification conditions using ethanol and para-toluenesulfonic acid as the catalyst under reflux conditions [1]. This transformation provides ethyl 1-hydroxycyclohexanecarboxylate in yields ranging from 92-95% [3]. The ester formation is thermodynamically favored under these conditions, and the water produced during the reaction is continuously removed to drive the equilibrium toward product formation.

Alternative synthetic routes for cyclohexanone derivative preparation have been investigated, including Knoevenagel condensation approaches and malonic ester synthesis pathways [3]. However, these alternative methods generally provide lower yields and reduced industrial viability compared to the established cyanhydrin route.

Dichlorophenylacetyl Chloride Coupling Reactions

The preparation of 2,4-dichlorophenylacetyl chloride (10) represents the second critical component of the convergent synthesis strategy [1]. This electrophilic intermediate is synthesized from 2,4-dichlorobenzyl chloride through a sequence involving cyanide exchange, saponification, and acid chloride formation [1] [6].

The initial transformation employs nucleophilic substitution where sodium cyanide displaces the benzyl chloride, forming 2,4-dichlorophenylacetonitrile [1]. This reaction proceeds via an SN2 mechanism and requires careful control of reaction conditions to minimize elimination pathways. The cyanide exchange reaction typically achieves yields of 85-90% when conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [7].

Subsequent hydrolysis of the nitrile functionality employs aqueous acid conditions, typically hydrochloric acid, to generate 2,4-dichlorophenylacetic acid [1]. The hydrolysis proceeds through imine intermediate formation and subsequent hydrolytic cleavage to yield the carboxylic acid [7]. Temperature control during this step is critical to prevent decarboxylation or chlorine elimination reactions.

The final conversion to the acid chloride employs thionyl chloride under anhydrous conditions [1] [8]. This transformation proceeds through the formation of a chlorosulfite intermediate, which undergoes elimination to generate the desired acid chloride with concurrent evolution of sulfur dioxide and hydrogen chloride [8]. The reaction typically achieves yields of 90-95% and provides material of sufficient purity for subsequent coupling reactions [7].

The coupling reaction between ethyl 1-hydroxycyclohexanecarboxylate and 2,4-dichlorophenylacetyl chloride proceeds under mild conditions using triethylamine as the base [9] [10]. This esterification reaction forms the diester intermediate (11) through nucleophilic acyl substitution [1]. The reaction conditions must be carefully optimized to achieve yields of 80-90% while minimizing competing hydrolysis or elimination reactions [10].

Catalytic Systems for Tetronic Acid Ring Formation

The formation of the tetronic acid ring system represents the most critical transformation in spirodiclofen synthesis, requiring sophisticated catalytic systems to achieve the desired cyclization [1] [11]. This intramolecular Dieckmann condensation converts the diester intermediate into the spirocyclic tetronic acid framework [12] [13].

Potassium tert-butoxide emerges as the most effective catalyst for this transformation, providing excellent yields and selectivity [1] [14] [15]. The unique properties of this bulky base contribute to its exceptional performance in tetronic acid formation. The high basicity of the tert-butoxide anion, combined with its non-nucleophilic character due to steric hindrance, makes it ideally suited for enolate formation without competing substitution reactions [14] [16].

The mechanism of tetronic acid formation involves initial deprotonation of the activated methylene group adjacent to the ester carbonyl [12]. The resulting enolate anion then undergoes intramolecular nucleophilic attack on the second ester group, forming a cyclic intermediate [12]. Elimination of ethoxide and subsequent tautomerization generates the stable enol form characteristic of tetronic acids [17] [18].

The reaction conditions require careful optimization to achieve maximum efficiency [1]. Temperatures between 0°C and room temperature provide optimal selectivity, while higher temperatures can lead to decomposition or side reactions [15]. The choice of solvent system significantly influences the reaction outcome, with dimethylformamide and tetrahydrofuran providing the best results [16].

Alternative catalytic systems have been investigated for tetronic acid formation, including sodium hydride, lithium diisopropylamide, and tetrabutylammonium fluoride [11] [12]. While these systems can provide good yields, they generally require more stringent reaction conditions or specialized handling procedures that limit their industrial applicability [11].

Tetrabutylammonium fluoride represents a particularly interesting alternative, providing excellent yields even at room temperature [11]. This catalyst system operates through a different mechanism, involving fluoride-induced deprotonation and subsequent cyclization [11]. However, the higher cost and specialized handling requirements limit its use to specialized applications.

Industrial-Scale Production Challenges

Purification Techniques for Agricultural-Grade Material

The production of agricultural-grade spirodiclofen requires sophisticated purification techniques to meet the stringent quality standards demanded by regulatory agencies [19] [20]. The purification process must effectively remove synthetic impurities, byproducts, and residual catalysts while maintaining the chemical integrity of the active ingredient [21].

Crystallization represents the primary purification method for spirodiclofen, taking advantage of the compound's favorable crystallization properties [1] [22]. The compound crystallizes in a monoclinic cell with space group P21/n, providing well-defined crystal structures that facilitate purification [1]. Controlled cooling crystallization has proven most effective, allowing precise control over crystal formation and size distribution.

The crystallization process typically employs a mixed solvent system, often involving alcohols or ethers as the primary solvent with water as an anti-solvent [20]. Temperature programming during crystallization is critical, with initial dissolution at elevated temperatures followed by controlled cooling at rates of 0.5-1.0°C per minute [20]. This approach minimizes the incorporation of impurities while maximizing recovery yields.

Chromatographic purification methods have been developed for specialized applications requiring extremely high purity [21]. Column chromatography using silica gel as the stationary phase can effectively separate spirodiclofen from structurally similar impurities [21]. However, the economic constraints of large-scale production generally limit chromatographic methods to final polishing steps or specialized formulations.

Activated carbon treatment has emerged as an effective method for removing colored impurities and trace organic contaminants [23]. This treatment can be integrated into the crystallization process, providing enhanced purification without significant additional processing steps [23]. The activated carbon is typically used at loadings of 0.5-2.0% by weight and can be recovered and regenerated for reuse.

Alternative purification approaches include extraction techniques and membrane-based separations [24] [21]. Liquid-liquid extraction using carefully selected solvent systems can provide effective separation of spirodiclofen from polar impurities [24]. Membrane technologies, while less commonly employed, offer potential advantages for continuous processing and reduced solvent consumption [21].

Byproduct Management and Green Chemistry Approaches

The industrial production of spirodiclofen generates various byproducts and waste streams that require comprehensive management strategies aligned with green chemistry principles [25] [26]. These approaches focus on waste minimization, resource recovery, and environmental impact reduction while maintaining economic viability [27] [28].

Unreacted starting materials represent a significant component of the waste stream, typically accounting for 15-25% of total waste volume [23]. Recovery and recycling protocols have been developed to capture and reuse these materials, reducing both waste generation and raw material costs [29]. Distillation and extraction techniques enable the recovery of cyclohexanone and other starting materials with purities suitable for reuse [23].

Side reaction products constitute another major waste category, often comprising 20-30% of total waste [27]. Process optimization strategies focus on minimizing the formation of these byproducts through improved reaction conditions and catalyst selection [25]. Kinetic studies have identified optimal temperature and concentration profiles that maximize desired product formation while suppressing competing reactions [30].

Solvent waste management represents one of the most significant challenges in spirodiclofen production, as organic solvents typically account for 35-45% of total waste volume [31]. Comprehensive solvent recovery and reuse systems have been implemented, utilizing distillation, membrane separation, and adsorption technologies [31]. These systems can achieve solvent recovery rates of 85-95%, significantly reducing environmental impact and operating costs [23].

Catalytic decomposition methods have been developed for the treatment of organic waste streams [26]. These approaches employ heterogeneous catalysts to break down organic byproducts into less harmful compounds [26]. Oxidation catalysts containing noble metals or metal oxides can effectively mineralize organic contaminants to carbon dioxide and water [32].

Biological treatment systems offer sustainable alternatives for aqueous waste streams containing low concentrations of organic materials [26]. Engineered biological systems can degrade spirodiclofen-related compounds through enzymatic pathways, converting them to innocuous metabolites [29]. These systems require careful optimization of pH, nutrient levels, and microbial populations to achieve effective treatment [33].

Green chemistry principles have been systematically applied to optimize the spirodiclofen synthesis process [25] [27]. Atom economy improvements have been achieved through the convergent synthesis strategy, minimizing the number of synthetic steps and reducing waste generation [25]. Energy efficiency enhancements include process integration and heat recovery systems that reduce overall energy consumption by 20-30%.

The implementation of safer solvents represents another key green chemistry initiative [34]. Research has focused on replacing traditional organic solvents with more environmentally benign alternatives, including ionic liquids, supercritical carbon dioxide, and aqueous systems [28] [34]. While these alternatives may require process modifications, they offer significant environmental benefits and improved worker safety [27].

Renewable feedstock utilization has been explored for certain synthetic intermediates [29]. Bio-based starting materials derived from agricultural waste or renewable sources can potentially replace petroleum-derived chemicals in specific synthetic steps [29]. However, the implementation of these approaches requires careful evaluation of cost, availability, and technical performance [28].

The design of inherently safer processes incorporates hazard reduction strategies throughout the synthetic sequence [26]. This includes the elimination of highly toxic or reactive intermediates, the use of milder reaction conditions, and the implementation of enhanced safety systems [28]. Process intensification technologies, such as microreactor systems, offer opportunities for improved safety and efficiency in spirodiclofen production [35].

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H361f: Suspected of damaging fertility [Warning Reproductive toxicity];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): [6] single high dose (100 mg/kg, 4 M); [7] single low dose (including CO2 measurement) (2 mg/kg, 4 M); [8] single low dose (EPA basic test) (2 mg/kg, 4 M); [9] single low dose (2 mg/kg, 4 F); [10] 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and [13] single low dose, bile cannulation study (2 mg/kg, 6 M). In low dose groups, about 70% of administered dose was absorbed, with most of the label found in the urine, and about 12% of administered dose found in the bile. In the high dose (100 mg/kg) group, 61% of label was found in feces, vs. 35% in urine, suggesting saturable absorption at high dose levels. Very little label (0.05% of administered dose) was found in exhaled CO2. Peak plasma concentrations were observed between 2.5 hr to 3.9 hr in low dose groups, vs. 5.6 hr in high dose rats.

This study employed 2 male monkeys, each dosed with about 0.2 mg/kg spirodiclofen in a single treatment. The iv treatment was prepared as a PEG 200 solution in water, and the dermal treatment was a suspension of fine spirodiclofen crystals in water. The patch for the dermal treatment was removed after 8 hr, after which the application area was washed with 1% Ivory detergent solution followed by tape stripping and alcohol swab wiping. Monkeys were maintained in metabolism cages after dosing (except that the first 8 hr after the iv treatment was spent in a primate chair). Following iv dosing, urinary excretion was rapid: 64% of administered dose was obtained in urine within the first 8 hr, with an additional 18% in the next 16 hr. A total of 87% of dose was obtained in urine, and an additional 15% in cage debris/rinse (attributed primarily to urine). About 5% of administered dose was found in feces in the iv test. Measured recovery was slightly more than theoretical. Following dermal treatment, 1.1% of administered dose was found in urine, 0.3% in cage wash, and 0.2% in feces. Most of the dermally administered dose was found in the detergent swab process. An additional 9% was found in the patch or containment dome, and 10% was obtained with the alcohol swab step. Thus the dermal response from this one subject suggested only about 1.6% total absorption.

This study employed 5 male monkeys, each dosed dermally with an average of 0.04 mg/kg spirodiclofen as the SC 240 formulation in a single treatment, considered to represent a plausible field exposure level. About 2.0% of administered dose was recovered in urine plus cage rinse and other collected label attributed to urine. About 0.1% of administered dose was found in feces. Most of the material balance was found in skin wash soap swabs or ethanol extracts of the swabs (>74% of administered dose), plus small additional amounts in the patch, patch securing materials, tape strips, and alcohol swabs. Thus absorption was determined to be about 2.1% of administered dose.

Metabolism Metabolites

The primary initial product of ester cleavage (removing a 2,2-dimethylbutyric acid moiety) is designated BAJ 2510 (or BAJ 2740 enol). Two major products of this enol are the 4-OH and 3-OH addition products to the cyclohexyl ring, i.e. "4-OH BAJ 2510" and "3-OH BAJ 2510."

Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... There was a sex difference in urinary metabolites: low dose females excreted 53% of administered dose as the enol, whereas low dose males excreted low amounts of the enol (< 5%), but instead favored subsequent hydroxylation of the cyclohexyl moiety of the enol at carbon 3 or 4. Positions of the ring hydroxyls in the plain of the ring (designated "e" for equitorial) were most abundant: low dose males had 26% to 30% of administered label as the 3-hydroxy-enol (e) metabolite, and 13% to 15% of administered label as the 4-hydroxy-enol (e) metabolite. The associated axial "a" isomers with the hydroxyls perpendicular to the ring were comparatively minor metabolites. The combined 3- and 4-hydroxy-enol metabolites in females constituted only 17% of administered dose. There were no other common urinary metabolites. Pre-treatment with unlabeled low doses of spirodiclofen for 2 weeks had no obvious effect on metabolism. Fecal metabolism yielded 1 to 4% of parent spirodiclofen after low dose exposure, compared to 16% in high dose males (consistent with reduced absorption). The enol constituted 4 to 7% of administered dose in feces of low-dose non-cannulated rats (16% in high dose M), with 3- and 4-hydroxy-enol (e) metabolites as modest contributors (1% to 7% of administered dose for each of these isomers). Fecal metabolites included a few percent of mandelic acid-cyclohexyl-methyl esters (created by oxidatively opening the 5-membered ring at the location of the enol hydroxyl group), and subsequent metabolic products. Glucuronides were not observed in feces. The two most common bile residues were the OH-enol glucuronide and 3-hydroxy-enol (e) (3% and 4% of administered dose, respectively).

At week 20, blood samples were taken from 4 dogs per sex at the high dose (600 ppm) at 0, 2, 4, 7, and 24 hours after feeding. Plasma concentrations of BAJ 2740 and the metabolite BAJ 2510 were evaluated by high performance liquid chromatography (HPLC). BAJ 2740 was below the limit of quantification since it was rapidly cleaved by esterases in plasma and liver to the metabolite BAJ 2510. No other metabolites were identified. Week 20 high dose group mean concentrations of metabolite BAJ 2510 in plasma were 24.8, 17.6, 19.1, 26.7, and 32.4 nmol/mL for males and 26.8, 15.9, 15.8, 25.0, and 28.1 nmol/mL in females at 0, 2, 4, 7, and 24 hours after feeding respectively. BAJ 2510 was also quantified in urine samples taken from 3 female and 1 male high dose (600 ppm) dogs at week 28. One hour after receiving treated diet, dogs were placed in metabolism cages for 5 hours. Urine volumes were 74, 281, and 305 mL in females and 18.6 mL in the male. BAJ 2510 concentrations in urine were 0.46, 0.16, and 0.12 umol/mL in females and 0.05 umol/mL in the male respectively.

Wikipedia

Biological Half Life

Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... Plasma radioactivity typically dropped about 10-fold in all groups between 8 hr and 24 hr after dosing (plasma phase 1 elimination t 1/2 values were 2.4 hr to 4.2 hr). This is consistent with swift clearance from organs and tissues as previously reported. ...

Use Classification

Acaricides, Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Analytic Laboratory Methods

Technical grade by RP HPLC; product by GC. Residues in soil and water by HPLC/MS/MS; in plants by GC/ECD and GC/MS.

Storage Conditions

Recommended minimum transport/storage temperature: -10 °C (14 °F); Recommended maximum transport/storage temperature: 40 °C (104 °F). /Envidor 2 SC Miticide/